

A Comparative Guide to Computational Docking of Nitroindazole Derivatives with Key Protein Targets

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Compound of Interest

Compound Name: *2-Methyl-5-nitro-2H-indazole*

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This guide provides an objective comparison of the performance of various nitroindazole derivatives in computational docking studies against a range of therapeutically relevant protein targets. The information presented is collated from recent scientific literature, offering a centralized resource for understanding the structure-activity relationships and predictive binding affinities of this important class of compounds. Experimental data is included to support and validate the computational findings.

Quantitative Data Summary

The following tables summarize the binding affinities and in vitro inhibitory activities of selected nitroindazole derivatives against their respective protein targets. This data is crucial for comparing the predicted efficacy of different derivatives and for guiding further structural optimization.

Table 1: Comparison of Docking Scores and Binding Energies of Nitroindazole Derivatives

Derivative/Compound	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference
Compound 13 (a 3-chloro-6-nitro-1H-indazole derivative)	Trypanothione Reductase (TryR)	2JK6	Not explicitly stated, but noted as thermodynamically favorable	[1]
VATR131	Cysteine Peptidase A (CPA)	Not specified	Not explicitly stated, but interactions were analyzed	[2]
7-Nitroindazole (7-NI)	Neuronal Nitric Oxide Synthase (nNOS)	Not specified	Not explicitly stated, but noted as a potent inhibitor	[3][4][5]
6-Nitroindazole	Cyclooxygenase-2 (COX-2)	Not specified	Not explicitly stated in docking terms	[6]
5-Nitro-2-picollyl-indazolin-3-one (5a)	Nitroreductase (NTR)	Not specified	Not explicitly stated, interactions with key residues were identified	[7]

Table 2: Experimental Validation - In Vitro Inhibitory Activity

Derivative/Compound	Target/Organism	Assay Type	IC50 Value	Reference
Compound 13	Leishmania major	MTT Assay	Potent growth inhibitor	[1]
VATR131	Leishmania amazonensis	In vitro	< 10 μ M	[2]
6-Nitroindazole	Cyclooxygenase-2 (COX-2)	Enzyme Immunoassay	19.22 μ M	[6]
5-Nitroindazole	Cyclooxygenase-2 (COX-2)	Enzyme Immunoassay	Not specified, but showed 70% inhibition at 50 μ M	[6]
5-Aminoindazole	Cyclooxygenase-2 (COX-2)	Enzyme Immunoassay	12.32 μ M	[6]
7-Nitroindazole (7-NI)	Neuronal Nitric Oxide Synthase (nNOS)	L-citrulline formation assay	Potent inhibitor	[3][5]
5-Nitro-2-picolyldindazolin-3-one (5a)	Trypanosoma cruzi (epimastigotes)	Cell Viability Assay	$1.1 \pm 0.3 \mu$ M	[7]
5-Nitro-2-picolyldindazolin-3-one (5a)	Trypanosoma cruzi (trypomastigotes)	Cell Viability Assay	$5.4 \pm 1.0 \mu$ M	[7]

Experimental Protocols

The methodologies employed in the cited computational docking studies are critical for understanding the validity and comparability of the results. Below are summaries of the typical protocols used.

Molecular Docking Protocol for Nitroindazole Derivatives with Trypanothione Reductase[1]

- Protein Preparation: The X-ray crystal structure of Trypanothione Reductase (PDB code: 2JK6) was retrieved from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms and Kollman charges were added using AutoDock Tools.
- Ligand Preparation: The 3D structures of the nitroindazole derivatives were generated and optimized.
- Docking Simulation: AutoDock Vina was used to perform the molecular docking. The active site was defined based on the co-crystallized ligand in the PDB structure. The search algorithm was run to predict the binding poses and affinities of the derivatives within the enzyme's active site.
- Analysis: The resulting docking poses were analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligands and the protein residues.

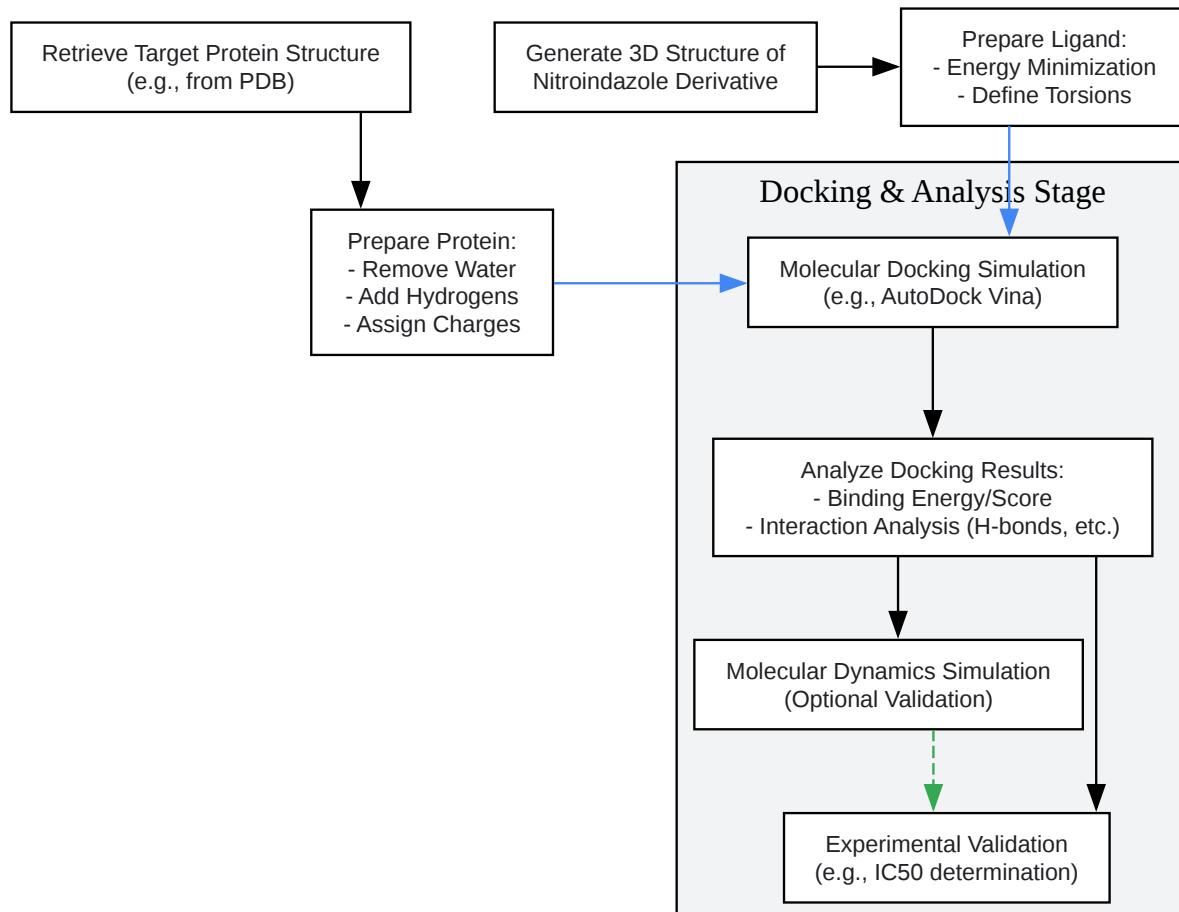
General Computational Workflow for Target Identification and Docking[2]

A broader computational approach was employed to identify potential targets for the nitroindazole derivative VATR131.[\[2\]](#)

- Target Fishing: A library of potential protein targets from *Leishmania* species was compiled.
- Molecular Docking: VATR131 was docked against this library of proteins using AutoDock Vina. The ligand and protein structures were prepared by adding polar hydrogens and converting them to the required PDBQT format. A grid box was defined around the potential binding site for each protein.
- Post-Docking Analysis: The binding poses and interaction energies were analyzed to prioritize the most likely protein targets.
- Molecular Dynamics (MD) Simulations: For the most promising protein-ligand complex (VATR131 with Cysteine Peptidase A), MD simulations were performed to assess the stability of the binding interactions over time in a simulated biological environment.

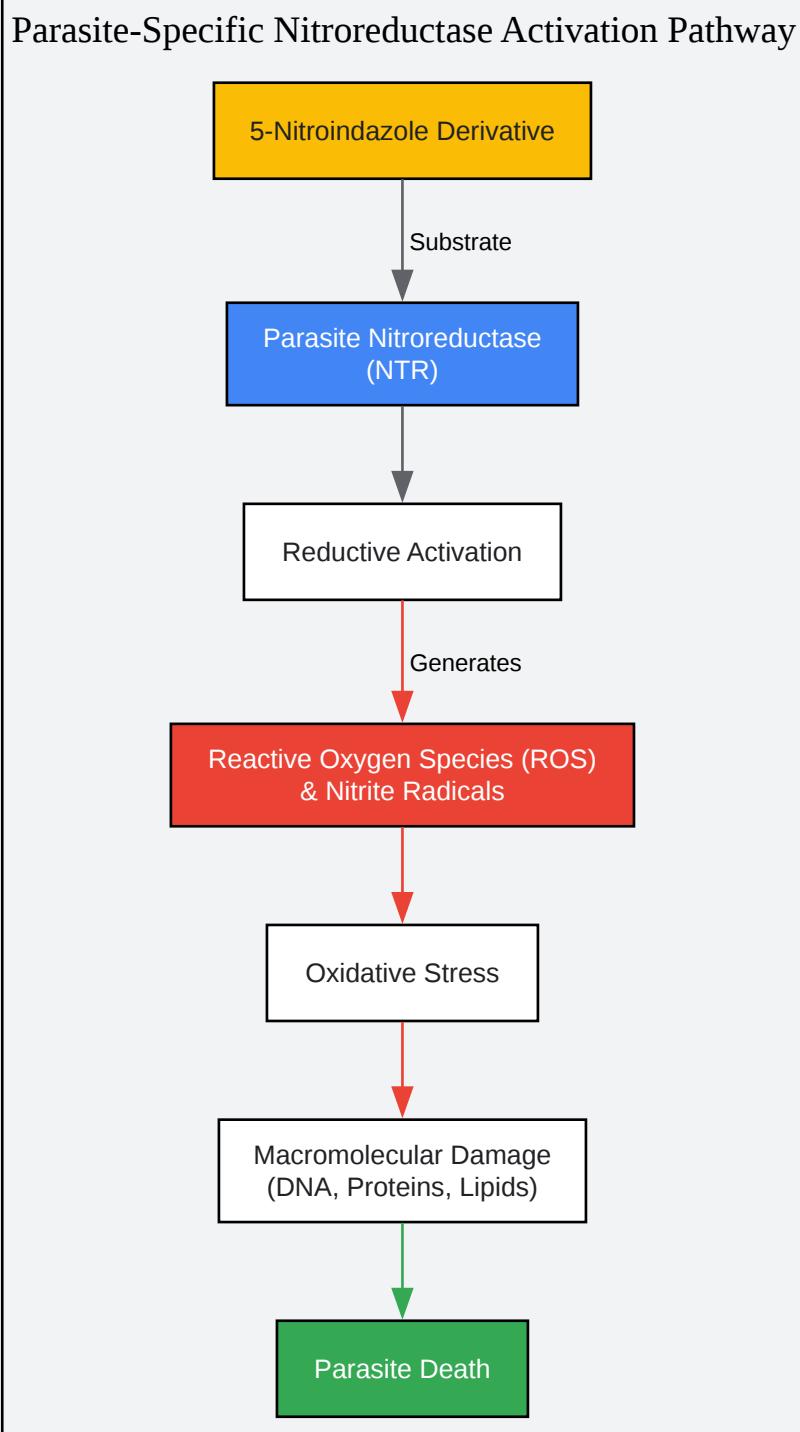
Visualizing the Process

The following diagrams illustrate the typical workflows and biological pathways relevant to the computational docking of nitroindazole derivatives.



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Caption: A generalized workflow for computational docking studies.



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